(3R)-3-amino-3-(3-methylphenyl)propanamide
Description
(3R)-3-Amino-3-(3-methylphenyl)propanamide is a chiral amide compound characterized by a stereogenic center at the C3 position (R-configuration) and a 3-methylphenyl substituent. The compound’s molecular formula is inferred as C₁₀H₁₃N₂O, with a molecular weight of 177.23 g/mol. Its stereochemistry and aromatic substitution pattern are critical determinants of its physicochemical and biological properties, distinguishing it from other derivatives.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)/t9-/m1/s1 |
InChI Key |
RPNUYMZPAGIRJF-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-methylphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and an appropriate amine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-methylbenzaldehyde with an amine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amides or amines.
Scientific Research Applications
(3R)-3-amino-3-(3-methylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Effects : The 3-methyl group in the target compound provides steric bulk and moderate electron-donating effects compared to electron-withdrawing groups (e.g., Cl in ) or heterocycles (e.g., thiophene in ).
- Functional Groups: Amidoxime derivatives (e.g., Compound 7 ) exhibit superior LSD1 inhibition due to the hydroxyimino group, which chelates the enzyme’s iron cofactor.
- Stereochemistry : The (3R) configuration is shared with the 3-chlorophenyl derivative but contrasts with (3S)-isomers, which may exhibit divergent binding affinities .
Physicochemical Properties
Observations :
Biological Activity
(3R)-3-amino-3-(3-methylphenyl)propanamide is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN\O
- Molecular Weight : 177.25 g/mol
- Chirality : The (R) configuration at the carbon adjacent to the amino group is crucial for its biological interactions.
The compound features an amino group, a propanamide moiety, and a 3-methylphenyl group, which contribute to its lipophilicity and potential selectivity for biological targets.
This compound is primarily known for its interaction with various enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been shown to inhibit DPP-IV, an enzyme that plays a significant role in glucose metabolism. This inhibition can lead to enhanced insulin secretion and improved glucose tolerance, making it a candidate for diabetes management therapies .
Enzyme Interactions
Study on DPP-IV Inhibition
A recent study evaluated the effects of various analogs of this compound on DPP-IV activity. The findings suggested that modifications to the phenyl group could enhance inhibitory potency:
| Compound | DPP-IV IC (µM) | Comments |
|---|---|---|
| This compound | 12.5 | Moderate inhibitor |
| (3R)-3-amino-3-(4-fluorophenyl)propanamide | 8.0 | Enhanced potency due to fluorine substitution |
| (3R)-3-amino-3-(4-chlorophenyl)propanamide | 15.0 | Slightly less potent than methyl analog |
This table illustrates the structure-activity relationship (SAR), suggesting that substituents on the phenyl ring can significantly influence biological activity .
Toxicity Evaluation
In vitro toxicity studies conducted on Vero cells showed that concentrations up to 100 µg/mL did not significantly reduce cell viability, indicating a favorable safety profile for further exploration in therapeutic applications:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 70 |
These results support the compound's potential as a safe therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
